molecular formula C7H5BrClN3O2 B2356217 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride CAS No. 2503206-68-4

3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride

Cat. No.: B2356217
CAS No.: 2503206-68-4
M. Wt: 278.49
InChI Key: FIYMJCKCEHWJIC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules. It is utilized in various chemical reactions including substitution, cyclization, and oxidation/reduction processes. The bromine atom in the structure can be substituted with different nucleophiles, allowing for the formation of a variety of derivatives. These derivatives can further be functionalized to enhance their chemical properties and reactivity.

Synthesis of Pharmaceuticals
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride is significant in pharmaceutical chemistry as an intermediate in the synthesis of potent drugs. Notably, it is involved in the production of Ponatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. The compound's mechanism involves inhibiting tyrosine kinases that regulate cell growth and division.

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds within the imidazo series can effectively combat multidrug-resistant strains of bacteria and cancer cells. For example, analogs of imidazo[1,2-a]pyridine have demonstrated significant activity against Mycobacterium tuberculosis (Mtb) and its resistant forms .

Industrial Applications

Material Development
In industry, this compound is explored for its potential in developing new materials and chemical processes. Its unique structural properties allow researchers to create innovative materials with specific functionalities tailored for various applications.

Case Study 1: Synthesis and Antimicrobial Activity

A study investigated the synthesis of 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid derivatives and their antimicrobial efficacy against Mtb. The synthesized compounds were screened for their minimum inhibitory concentration (MIC), revealing promising results with MIC values ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .

Case Study 2: Synthesis of Tyrosine Kinase Inhibitors

Another research focused on using 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride as a precursor for synthesizing tyrosine kinase inhibitors. The study highlighted the compound's role in enhancing the selectivity and potency of these inhibitors against specific cancer cell lines .

Biological Activity

3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fused bicyclic structure comprising an imidazole and a pyridazine ring, with a carboxylic acid group at the 2-position. Its molecular formula is C₇H₅BrN₃O₂·HCl, with a molecular weight of 232.59 g/mol. The presence of the bromine atom enhances its reactivity and facilitates interactions with biological targets.

Antimicrobial Properties

Research has indicated that derivatives of imidazo[1,2-b]pyridazine, including 3-bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride, exhibit significant antimicrobial activity. A study highlighted that these compounds can selectively inhibit the growth of various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) .

CompoundMIC (μM)Activity
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid0.03 - 5.0Potent against Mtb H37Rv
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides≤0.006Excellent activity against Mtb

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent by targeting interleukin-17A (IL-17A). Inhibition of IL-17A disrupts the IL-23/IL-17 axis, which plays a crucial role in the pathogenesis of autoimmune diseases such as psoriasis and rheumatoid arthritis .

The biological effects of 3-bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride can be attributed to its ability to modulate specific biochemical pathways:

  • Targeting IL-17A : The compound binds to IL-17A, inhibiting its pro-inflammatory actions.
  • Inhibition of Key Enzymes : It may also act as an enzyme inhibitor in various metabolic pathways related to inflammation and infection.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Research has shown that modifications to the bromine substitution can enhance potency against specific targets while reducing cytotoxicity .

Key Findings from SAR Studies

  • Bromine Substitution : Enhances reactivity and binding affinity to biological targets.
  • Carboxylic Acid Group : Essential for maintaining biological activity and facilitating further chemical modifications.
  • Fused Ring System : Contributes to the overall stability and interaction with biological macromolecules.

Case Studies

Several studies have investigated the efficacy of 3-bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride in preclinical models:

  • Anti-TB Activity : In vitro studies demonstrated an MIC range of 0.03 - 5.0 μM against Mtb H37Rv strains, indicating promising potential for tuberculosis treatment .
  • Inflammatory Disease Models : Animal models treated with this compound exhibited significant reductions in inflammatory markers associated with psoriasis and rheumatoid arthritis .

Properties

IUPAC Name

3-bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2.ClH/c8-6-5(7(12)13)10-4-2-1-3-9-11(4)6;/h1-3H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYMJCKCEHWJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2N=C1)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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